

Lenvatinib in Thyroid Cancer: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors

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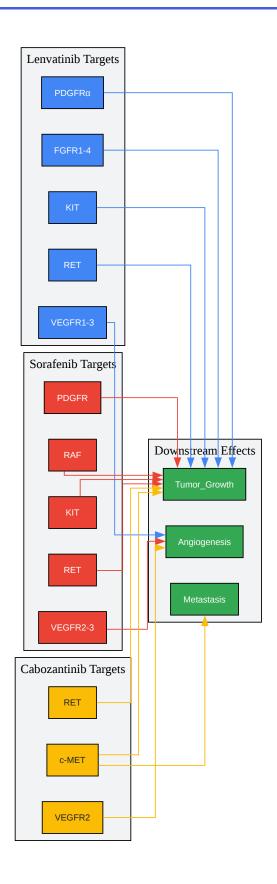
In the landscape of targeted therapies for advanced thyroid cancer, **Lenvatinib** has emerged as a potent multi-targeted tyrosine kinase inhibitor (TKI). This guide provides a detailed comparative analysis of **Lenvatinib** against other prominent TKIs, such as Sorafenib and Cabozantinib, focusing on their performance in clinical trials, underlying mechanisms of action, and safety profiles. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further research and clinical understanding.

Mechanism of Action: A Multi-Pronged Approach

Lenvatinib exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFR α), as well as RET and KIT proto-oncogenes.[1][2] This broad-spectrum inhibition disrupts key signaling pathways that drive tumor proliferation and the formation of new blood vessels that supply nutrients to the tumor.[3]

In comparison, Sorafenib also targets multiple kinases, including RAF, VEGFR2, VEGFR3, PDGFR, RET, and KIT.[4][5] Cabozantinib's mechanism of action involves the inhibition of VEGFR2, c-MET, and RET.[6][7] The differential targeting of these kinases may account for the observed differences in clinical efficacy and safety profiles among these agents.





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Caption: Comparative Signaling Pathways of Lenvatinib, Sorafenib, and Cabozantinib.



Clinical Efficacy: A Head-to-Head Comparison

The clinical efficacy of **Lenvatinib**, Sorafenib, and Cabozantinib has been evaluated in several key clinical trials. The SELECT trial established the superiority of **Lenvatinib** over placebo in patients with radioactive iodine-refractory differentiated thyroid cancer (RAI-R DTC), demonstrating a significant improvement in progression-free survival (PFS). Similarly, the DECISION trial showed a PFS benefit for Sorafenib compared to placebo in a similar patient population. The COSMIC-311 trial evaluated Cabozantinib in patients with RAI-R DTC who had progressed on prior VEGFR-targeted therapy, also showing a significant PFS improvement.

A real-world, multicenter retrospective cohort study by Kim et al. (2022) provided a direct comparison of **Lenvatinib** and Sorafenib as first-line treatments for RAI-R DTC. The results of this study, along with data from the pivotal trials, are summarized in the tables below.

Table 1: Comparative Efficacy in Differentiated Thyroid

Cancer

ТКІ	Trial	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Lenvatinib	SELECT	18.3 months	64.8%
Kim et al., 2022 (Real- World)[8]	35.3 months	59%	
Sorafenib	DECISION	10.8 months	12.2%
Kim et al., 2022 (Real- World)[8]	13.3 months	24%	
Cabozantinib	COSMIC-311 (Second/Third Line)[9]	5.8 - 7.6 months (depending on prior therapy)	4-8%
Placebo	SELECT	3.6 months	1.5%
DECISION	5.8 months	0.5%	





Safety and Tolerability

The safety profiles of these TKIs are a critical consideration in treatment decisions. Adverse events are common and often lead to dose reductions or interruptions. A systematic review and meta-analysis highlighted the differing safety profiles of **Lenvatinib** and Sorafenib.

Table 2: Comparative Safety Profile (All Grades)



Adverse Event	Lenvatinib	Sorafenib	Key Difference
Hand-Foot Syndrome	32.1%[10]	75.6%[10]	Significantly more frequent with Sorafenib.
Hypertension	73%[1]	59%[11]	More frequent with Lenvatinib.
Diarrhea	49%	Common	Common with both, rates vary across studies.
Proteinuria	31%[11]	0%[11]	Significantly more frequent with Lenvatinib.
Alopecia	3%[11]	25%[11]	More frequent with Sorafenib.
Voice Change	More Frequent[10]	Less Frequent[10]	More common with Lenvatinib.
Nausea	More Frequent[10]	Less Frequent[10]	More common with Lenvatinib.
Vomiting	More Frequent[10]	Less Frequent[10]	More common with Lenvatinib.
Hypocalcemia	Less Frequent[10]	More Frequent[10]	More common with Sorafenib.
Rash	Less Frequent[10]	More Frequent[10]	More common with Sorafenib.
Elevated ALT/AST	Less Frequent[10]	More Frequent[10]	More common with Sorafenib.

Experimental Protocols

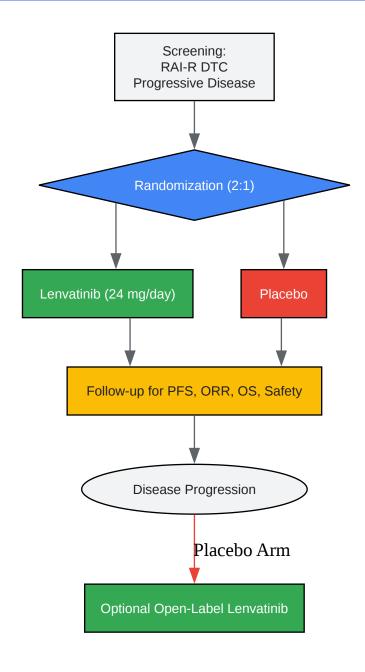
Detailed methodologies of the key clinical trials are crucial for the critical appraisal of the evidence.



SELECT Trial (Lenvatinib)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[1]
- Patient Population: Patients with radioactive iodine-refractory differentiated thyroid cancer with radiographic evidence of disease progression within the prior 13 months. One prior VEGFR-targeted therapy was permitted.[3][10]
- Treatment: Patients were randomized in a 2:1 ratio to receive Lenvatinib (24 mg once daily)
 or a matching placebo.[1] Dose reductions and interruptions were permitted for management
 of adverse events.[10]
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.





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Caption: Workflow of the SELECT Clinical Trial.

DECISION Trial (Sorafenib)

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[5][6]
- Patient Population: Patients with locally advanced or metastatic, radioactive iodine-refractory, differentiated thyroid cancer (papillary, follicular, and Hürthle cell) who had progressed within



the past 14 months and had received no prior systemic therapy.[4][6]

- Treatment: Patients were randomized 1:1 to receive Sorafenib (400 mg twice daily) or a
 matching placebo.[5][6] Patients in the placebo group could cross over to open-label
 Sorafenib upon disease progression.[4]
- Primary Endpoint: Progression-Free Survival (PFS).[4][6]
- Secondary Endpoints: Overall Survival (OS), time to progression, and response rate.[6]

COSMIC-311 Trial (Cabozantinib)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
- Patient Population: Patients with radioiodine-refractory differentiated thyroid cancer who had progressed during or after prior VEGFR-targeted therapy (up to two prior regimens, including Lenvatinib and/or Sorafenib).
- Treatment: Patients were randomized 2:1 to receive Cabozantinib (60 mg once daily) or a matching placebo. Randomization was stratified by prior **lenvatinib** treatment and age.
- Co-Primary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).
- Secondary Endpoints: Safety, Overall Survival (OS), and quality of life.

Conclusion

Lenvatinib has demonstrated significant efficacy in the treatment of advanced, RAI-refractory differentiated thyroid cancer, with a notable advantage in progression-free survival and objective response rate compared to Sorafenib in both clinical trial and real-world settings. However, this enhanced efficacy is accompanied by a distinct safety profile, including a higher incidence of hypertension and proteinuria, which requires careful management. Cabozantinib offers a valuable treatment option for patients who have progressed on prior VEGFR-targeted therapies. The choice of TKI should be individualized based on the patient's prior treatments, performance status, and comorbidity profile, with a thorough understanding of the specific efficacy and safety data for each agent. Further research, including head-to-head prospective



trials, is warranted to further delineate the optimal sequencing and combination strategies for these potent therapies in the management of advanced thyroid cancer.

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